molecular formula C29H21ClN2O B11692648 (3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11692648
M. Wt: 448.9 g/mol
InChI Key: GEHQXKIGZAICAA-FCDQGJHFSA-N
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Description

(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure. It features a pyrrol-2-one core substituted with various aromatic groups, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable pyrrol-2-one derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(4-bromobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-3-(4-methylbenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one is unique due to the presence of the 4-chlorobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C29H21ClN2O

Molecular Weight

448.9 g/mol

IUPAC Name

(3E)-1-(4-anilinophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C29H21ClN2O/c30-24-13-11-21(12-14-24)19-23-20-28(22-7-3-1-4-8-22)32(29(23)33)27-17-15-26(16-18-27)31-25-9-5-2-6-10-25/h1-20,31H/b23-19+

InChI Key

GEHQXKIGZAICAA-FCDQGJHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

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